3-Amino-2-phenylbenzoic acid
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Overview
Description
3-Amino-2-phenylbenzoic acid is a compound that belongs to the class of organic compounds known as benzoic acids . It is also known by other names such as 6-amino-[1,1’-biphenyl]-2-carboxylic acid . It is used in various applications due to its chemical properties .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves various methodologies. For instance, HPLC is a popular method for analyzing amino acid components . Pre-column derivatization methods are commonly used, which involve the use of reagents like o-phthalaldehyde, phenyl isothiocyanate (PITC), fluorescamine, and dansyl chloride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. For instance, molecular dynamics calculations can provide support for the stability of protein–benzoic acid complexes . Additionally, the exploration of structural fluctuations in proteins can reveal the stability of active site residues .Chemical Reactions Analysis
Amino acids, including this compound, can undergo various chemical reactions. For example, UV detection for amino acids usually requires using the absorption of the carboxyl group (-COOH) in the 200 to 210 nm range . Derivatization methods have been used to improve their separation and determination .Physical and Chemical Properties Analysis
Amino acids, including this compound, have various physical and chemical properties. They are colorless, crystalline substances with high melting points (200-300°C) due to their ionic property . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
3-Amino-2-phenylbenzoic acid serves as a crucial intermediate in organic synthesis. Its derivatives have been explored for their potential in facilitating selective functionalization of C-H bonds in indoles, showcasing its role in enhancing yield and selectivity in the synthesis of biaryl compounds (Jing-Jing Pi et al., 2018). Additionally, its structural analogs have been employed in the synthesis of 2-amino-6-arylbenzothiazoles, highlighting its importance in generating compounds with significant urease enzyme inhibition and nitric oxide scavenging activities (Y. Gull et al., 2013).
Pharmacological Research
In pharmacological research, modifications of this compound derivatives have been studied for their antitumor properties. For example, amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles were evaluated for their potent antitumor properties, showcasing the compound's role in drug delivery and therapy optimization (T. Bradshaw et al., 2002).
Mechanism of Action
Mode of Action
The mode of action of 3-Amino-2-phenylbenzoic acid would depend on its specific targets. As an aromatic compound, it could potentially undergo reactions such as electrophilic aromatic substitution .
Biochemical Pathways
Without specific information on the targets and mode of action of this compound, it’s difficult to say which biochemical pathways it might affect. Aromatic compounds are involved in a wide range of biochemical pathways, from the synthesis of amino acids to the metabolism of drugs .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body . Without specific studies on this compound, it’s hard to say what its pharmacokinetic properties would be.
Action Environment
The action of this compound could be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules. For example, the charge distribution in a molecule is crucial in determining its physical and chemical properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-2-phenylbenzoic acid are largely determined by its structure, which includes an amino group and a phenyl group attached to a benzoic acid backbone . The amino group can participate in various biochemical reactions, acting as a base to accept protons or forming hydrogen bonds with other molecules . The phenyl group, being a part of the aromatic system, can participate in π-π stacking interactions with other aromatic systems, which could be relevant in its interactions with proteins and other biomolecules .
Cellular Effects
For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism . The presence of the phenyl group in this compound could potentially influence its interactions with cellular components, possibly affecting its cellular effects .
Molecular Mechanism
Given its structure, it could potentially interact with biomolecules through hydrogen bonding (via its amino group) or π-π stacking interactions (via its phenyl group) . These interactions could potentially influence enzyme activity, gene expression, or other cellular processes .
Metabolic Pathways
Amino acids are known to be involved in various metabolic pathways, including those related to protein synthesis and degradation .
Transport and Distribution
Amino acids are generally transported across cell membranes via specific transport proteins .
Subcellular Localization
The localization of a molecule within a cell can significantly influence its activity and function .
Properties
IUPAC Name |
3-amino-2-phenylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPBDIONVKTARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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